Ribavirin monophosphate

概要

説明

リバビリン一リン酸は、広域スペクトル抗ウイルス薬であるリバビリンから誘導された合成ヌクレオシドアナログです。リバビリン一リン酸は抗ウイルス特性で知られており、C型肝炎やウイルス性出血熱などのさまざまなウイルス感染症の治療に使用されています。 これはグアノシンアナログであり、ウイルスRNAの合成を阻害することでウイルス複製を阻害します .

準備方法

合成経路と反応条件

リバビリン一リン酸は、リバビリンのリン酸化によって合成されます。このプロセスには、リバビリンをその一リン酸型にリン酸化するアデノシンキナーゼの使用が含まれます。 この反応は通常細胞内で起こります . もう1つの方法には、リバビリンのリン酸化にヒトウリジン-シチジンキナーゼ-1(UCK-1)を使用する方法があります .

工業生産方法

工業的な設定では、リバビリン一リン酸は、高い収率と純度を確保する一連の化学反応によって製造されます。このプロセスには、リバビリンのリン酸化を促進するために特定の酵素と試薬を使用することが含まれます。 工業生産方法は、効率的かつ費用対効果が高く、医薬品としての化合物が利用可能になるように設計されています .

化学反応の分析

反応の種類

リバビリン一リン酸は、以下を含むさまざまな化学反応を起こします。

酸化: リバビリン一リン酸は、さまざまな代謝産物を形成するように酸化することができます。

還元: 還元反応はリバビリン一リン酸の構造を変化させる可能性があり、その抗ウイルス特性に影響を与えます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元剤: 水素化ホウ素ナトリウムなどの還元剤は、還元反応で使用されます。

形成された主要な製品

これらの反応から形成される主要な生成物には、リバビリン二リン酸やリバビリン三リン酸などのさまざまなリン酸化されたリバビリン形態が含まれます。 これらの生成物は、抗ウイルス活性が異なり、その潜在的な治療的用途が研究されています .

科学研究への応用

リバビリン一リン酸は、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Clinical Applications

Ribavirin monophosphate has been investigated for several clinical applications:

Hepatitis C Virus Treatment

Ribavirin is primarily used in combination with other antiviral agents to treat chronic Hepatitis C virus infections. Studies have shown that combining ribavirin with direct-acting antivirals like sofosbuvir leads to high sustained virologic response rates. For instance, a study involving post-liver transplant patients demonstrated a 70% sustained virologic response with a regimen including ribavirin .

Respiratory Syncytial Virus

Ribavirin has been used in aerosolized form to treat severe respiratory syncytial virus infections in immunocompromised patients. A review of multiple studies indicated that ribavirin treatment reduced disease progression and mortality rates associated with respiratory syncytial virus infections .

Viral Hemorrhagic Fevers

Ribavirin is indicated for the treatment of certain viral hemorrhagic fevers such as Lassa fever and Crimean-Congo hemorrhagic fever. Early administration is crucial for effectiveness, as evidenced by case studies where ribavirin improved patient outcomes when administered promptly .

Influenza and Other Viral Infections

Recent research has explored the potential of ribavirin against influenza viruses and other arboviruses. Its broad-spectrum antiviral activity suggests it could be beneficial in treating various viral infections beyond Hepatitis C .

Case Studies

作用機序

リバビリン一リン酸は、いくつかのメカニズムを通じてその抗ウイルス効果を発揮します。

イノシン一リン酸脱水素酵素(IMPDH)の阻害: リバビリン一リン酸は、グアニンヌクレオチドの合成に関与する酵素であるIMPDHを阻害します。 .

ウイルスRNAへの組み込み: リバビリン一リン酸はウイルスRNAに組み込まれ、ウイルス複製を阻害する変異を引き起こす可能性があります.

ウイルスポリメラーゼの阻害: リバビリン一リン酸はウイルスRNAポリメラーゼを阻害し、ウイルスRNAの合成を阻止します.

類似の化合物との比較

リバビリン一リン酸は、広域スペクトル抗ウイルス活性のため、ヌクレオシドアナログの中でユニークです。類似の化合物には以下が含まれます。

チアゾフリン: ウイルスに対して不活性ですが、強力な抗がん特性を持つリバビリンのアナログ.

ミコフェノール酸: IMPDHを阻害し、免疫抑制特性を持つ化合物.

リバビリン一リン酸は、幅広いRNAおよびDNAウイルスを阻害する能力で際立っており、抗ウイルス療法における貴重なツールとなっています .

類似化合物との比較

Ribavirin monophosphate is unique among nucleoside analogs due to its broad-spectrum antiviral activity. Similar compounds include:

Tiazofurin: An analog of ribavirin that is inactive against viruses but has potent anticancer properties.

Mycophenolic Acid: A compound that inhibits IMPDH and has immunosuppressive properties.

Acyclovir: A nucleoside analog used to treat herpesvirus infections.

This compound stands out due to its ability to inhibit a wide range of RNA and DNA viruses, making it a valuable tool in antiviral therapy .

特性

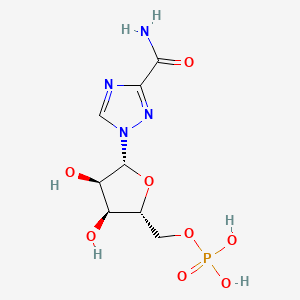

IUPAC Name |

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866026 | |

| Record name | 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-28-8 | |

| Record name | ICN 3847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。